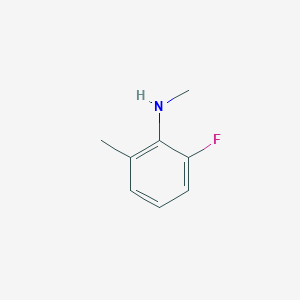

2-fluoro-N,6-dimethylaniline

Description

BenchChem offers high-quality 2-fluoro-N,6-dimethylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-fluoro-N,6-dimethylaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-N,6-dimethylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FN/c1-6-4-3-5-7(9)8(6)10-2/h3-5,10H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKVMRYIOTDMMER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)F)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Fluoro-6-methylaniline: The Ortho-Fluoro-Methyl Scaffold in Drug Design

Topic: 2-Fluoro-6-methylaniline: Chemical Properties, Synthesis, and Applications in Medicinal Chemistry Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Scientists

Executive Summary

2-Fluoro-6-methylaniline (CAS 443-89-0), also known as 6-fluoro-o-toluidine, is a critical aniline building block characterized by its specific 2,6-disubstitution pattern. This "ortho-fluoro-methyl" motif is highly valued in medicinal chemistry for its ability to restrict conformational freedom (atropisomerism) and modulate metabolic stability without the high lipophilicity penalty associated with 2,6-dichloro or 2,6-dimethyl analogs. It serves as a primary precursor for 7-fluoroindazoles , Type II kinase inhibitors , and the 2-fluoro-6-methylbenzoyl fragment found in FDA-approved drugs like Avacopan .

Structural & Electronic Profile

The utility of 2-fluoro-6-methylaniline stems from the interplay between steric bulk and electronic modulation:

-

Steric Constraint (The Ortho Effect): The 6-methyl group provides significant steric bulk, forcing the amino group (and subsequent amides/ureas) out of planarity with the phenyl ring. This is exploited in kinase inhibitors to lock molecules into bioactive conformations (e.g., binding to the DFG-out pocket).[1]

-

Electronic Modulation: The 2-fluorine atom exerts a strong inductive electron-withdrawing effect (-I), lowering the basicity of the amine compared to o-toluidine, while the 6-methyl group offers weak electron donation (+I).

-

Metabolic Blocking: The 2,6-substitution blocks the metabolically vulnerable ortho-positions, preventing hydroxylation and extending the half-life of drug candidates.

Physicochemical Properties Table[2]

| Property | Data | Note |

| CAS Number | 443-89-0 | |

| Molecular Formula | C₇H₈FN | |

| Molecular Weight | 125.14 g/mol | |

| Appearance | Colorless to light yellow liquid/low-melting solid | MP: 28–30 °C |

| Boiling Point | 89 °C @ 13 mmHg | |

| Density | 1.082 g/mL @ 25 °C | |

| pKa (Conjugate Acid) | ~3.2 – 3.5 (Estimated) | Lower than aniline (4.[2][3][4]6) due to F (-I) effect.[5][6][7] |

| Refractive Index | n20/D 1.536 | |

| Solubility | Soluble in DCM, EtOAc, MeOH; Low in water |

Synthetic Routes[8][9][10][11][12][13][14]

The synthesis of 2-fluoro-6-methylaniline is non-trivial due to the directing effects of the substituents. The most scalable route involves the nitration of 2-fluorotoluene, followed by isomer separation and reduction.

Route A: Nitration-Reduction (Industrial Standard)

-

Nitration: 2-Fluorotoluene is nitrated (HNO₃/H₂SO₄). This yields a mixture of isomers, primarily 4-nitro (para to F) and 6-nitro (ortho to F, meta to Me).

-

Separation: Fractional distillation or crystallization separates the desired 2-fluoro-6-nitrotoluene (CAS 769-10-8) from the 4-nitro isomer.

-

Reduction: The nitro group is reduced to the amine using Fe/HCl, H₂/Pd-C, or SnCl₂.

Route B: Indazole Ring Opening (Specialized)

In rare cases, 7-fluoroindazoles can be cleaved, but typically the aniline is the precursor to the indazole, not the product.

Visualization: Synthetic Pathway

Figure 1: Primary synthetic pathway via nitration of 2-fluorotoluene.

Reactivity & Experimental Protocols

Amide Coupling (Chloroacetylation)

The reaction with chloroacetyl chloride is a standard method to generate chloroacetamides , which are key intermediates for herbicides (chloroacetanilide class) and pharmaceutical scaffolds.

Protocol:

-

Reagents: 2-Fluoro-6-methylaniline (1.0 equiv), Chloroacetyl chloride (1.1 equiv), DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene, 1.2 equiv) or K₂CO₃.

-

Solvent: Anhydrous THF or DCM.

-

Procedure:

-

Dissolve aniline and base in solvent at 0 °C.

-

Add chloroacetyl chloride dropwise to control exotherm.

-

Stir at RT for 3–6 hours.

-

Workup: Quench with water, extract with EtOAc. Wash with brine.

-

Yield: Typically 85–95%.

-

Mechanism: Nucleophilic attack of the aniline nitrogen on the acyl chloride carbonyl, followed by elimination of HCl (captured by base).

-

Synthesis of 7-Fluoroindazole

This aniline is the standard starting material for the 7-fluoroindazole scaffold, a bioisostere of the indole ring found in many kinase inhibitors.

Workflow:

-

Acetylation: Aniline → Acetamide (Ac₂O).

-

Nitrosation/Cyclization: Reaction with isoamyl nitrite and acetic anhydride (Jacobson indazole synthesis) yields the 1-acetyl-7-fluoroindazole.

-

Hydrolysis: Removal of the acetyl group yields 7-fluoroindazole.

Visualization: Reactivity Network

Figure 2: Key reactivity pathways transforming the aniline into high-value scaffolds.

Applications in Medicinal Chemistry

The Avacopan Connection

Avacopan (Tavneos) , an FDA-approved C5a receptor antagonist for ANCA-associated vasculitis, contains a 2-fluoro-6-methylbenzoyl moiety.

-

Role: This fragment is crucial for binding affinity and metabolic stability.

-

Synthesis Connection: The aniline is converted via the Sandmeyer reaction (diazotization followed by cyanation) to the nitrile, which is hydrolyzed to the benzoic acid, and finally converted to the acyl chloride used to acylate the piperidine core of Avacopan.

Kinase Inhibitors (Type II)

In kinase inhibitor design, the 2-fluoro-6-methylaniline motif is often used to occupy the hydrophobic pocket adjacent to the ATP binding site.

-

Conformational Locking: The steric clash of the 6-methyl group with the amide hydrogen or adjacent ring systems restricts rotation, favoring the "DFG-out" inactive kinase conformation (Type II inhibition).

-

Bioisosterism: It serves as a replacement for the 2,6-dichloroaniline moiety (found in Diclofenac derivatives) to reduce lipophilicity (LogP) and avoid toxicological issues associated with chlorinated anilines.

Safety and Handling

Signal Word: DANGER

| Hazard Class | H-Code | Statement |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[4] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation.[4][8][9] |

| Serious Eye Damage | H318 | Causes serious eye damage.[4][9] |

| STOT - Single Exposure | H335 | May cause respiratory irritation.[4][8][9] |

Handling Protocol:

-

PPE: Wear nitrile gloves, safety goggles (or face shield), and a lab coat. Use in a fume hood to avoid inhalation of vapors.

-

Storage: Store under inert gas (Nitrogen/Argon) at 2–8 °C. The amine can oxidize (darken) upon exposure to air and light.

-

Spill: Absorb with sand or vermiculite. Do not flush into drains (toxic to aquatic life).

References

-

ChemicalBook. 2-Fluoro-6-methylaniline Properties and Synthesis.Link

-

Sigma-Aldrich. Product Specification: 2-Fluoro-6-methylaniline, 97%.Link

-

BenchChem. N-Acylation with Chloroacetyl Chloride: Application Notes and Protocols.Link

-

Semantic Scholar. The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine (Avacopan Synthesis).Link

-

GuideChem. Synthesis of 7-Fluoro Indazole from 2-fluoro-6-methylaniline.Link

Sources

- 1. Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. 2-Fluoro-6-methylaniline | CAS 443-89-0 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. 2-Fluoro-6-methylaniline | C7H8FN | CID 14155411 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. arborpharmchem.com [arborpharmchem.com]

- 6. guidechem.com [guidechem.com]

- 7. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]

- 8. m.molbase.com [m.molbase.com]

- 9. 2-Fluoro-6-methylaniline | C7H8FN | CID 14155411 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 4'-Methoxychalcone

This technical guide provides a comprehensive overview of the spectroscopic data for 4'-Methoxychalcone (CAS No. 959-23-9), a prominent member of the chalcone family.[1] Chalcones, or 1,3-diaryl-2-propen-1-ones, are significant precursors in the biosynthesis of flavonoids and are of great interest to researchers in drug development due to their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. A thorough understanding of their structure, confirmed through modern spectroscopic techniques, is foundational to further research and application.

This document is structured to provide not just the spectral data but also the underlying causality for the experimental choices, ensuring a robust and reproducible understanding of the characterization of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise structure of organic molecules in solution.[2] It provides detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR), allowing for the unambiguous assembly of the molecular puzzle.

Expertise in Experimental Design: A Protocol for High-Fidelity NMR Data Acquisition

The quality of NMR data is directly contingent on meticulous sample preparation and parameter selection. The following protocol is designed to yield high-resolution spectra for 4'-Methoxychalcone.

Step-by-Step Experimental Protocol:

-

Sample Preparation:

-

Accurately weigh 10-20 mg of high-purity 4'-Methoxychalcone. For ¹³C NMR, a higher concentration of 50-100 mg is recommended to improve the signal-to-noise ratio.[3]

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent, such as Chloroform-d (CDCl₃), in a clean, dry vial.[3][4] CDCl₃ is an excellent choice for chalcones due to its good solubilizing power and the single residual solvent peak at 7.26 ppm in ¹H NMR and 77.16 ppm in ¹³C NMR, which rarely interferes with signals from the analyte.

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette. To ensure homogeneity of the magnetic field (a process known as shimming), it is crucial to filter out any particulate matter.[3]

-

-

Instrument Setup & Calibration:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent. This step is critical as it compensates for any magnetic field drift during the experiment.[3]

-

Shim the magnetic field to optimize its homogeneity across the sample, which is essential for obtaining sharp, well-resolved peaks.

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum. For a sample of this concentration, 8-16 scans should be sufficient.

-

Acquire a ¹³C NMR spectrum. Due to the low natural abundance of the ¹³C isotope, a greater number of scans (typically several hundred to a few thousand) will be necessary.

-

Process the raw data by applying a Fourier transform, followed by phase and baseline corrections to obtain the final spectrum.

-

Visualization of the NMR Workflow

Caption: Diagram 1: A generalized workflow for acquiring NMR spectra of small organic molecules.

Data Interpretation: Decoding the Spectra of 4'-Methoxychalcone

The following tables summarize the expected chemical shifts for 4'-Methoxychalcone.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| A | 8.03 | Doublet | 2H | Aromatic H (ortho to C=O) |

| B | 7.79 | Doublet | 1H | Vinylic H (β to C=O) |

| C | 7.63 | Doublet | 2H | Aromatic H (ortho to -OCH₃) |

| D | 7.54 | Doublet | 1H | Vinylic H (α to C=O) |

| E/F | 7.41-7.39 | Multiplet | 3H | Aromatic H (meta/para to C=O) |

| G | 6.97 | Doublet | 2H | Aromatic H (meta to -OCH₃) |

| H | 3.87 | Singlet | 3H | Methoxy (-OCH₃) |

Data sourced from ChemicalBook.[5]

¹H NMR Analysis:

-

The singlet at 3.87 ppm integrating to 3 protons is characteristic of a methoxy group.[6]

-

The two doublets at 7.79 and 7.54 ppm are indicative of the two vinylic protons on the α,β-unsaturated ketone system. Their large coupling constant (J ≈ 15.6 Hz) confirms a trans configuration.[5]

-

The aromatic region (6.97-8.03 ppm) shows distinct signals for the two phenyl rings. The doublet at 8.03 ppm corresponds to the two protons ortho to the electron-withdrawing carbonyl group, shifting them downfield. Conversely, the doublet at 6.97 ppm represents the protons on the electron-rich methoxy-substituted ring.

Table 2: ¹³C NMR Data (CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 190.62 | Carbonyl (C=O) |

| 161.70 | Aromatic C (para to C=O, attached to -OCH₃) |

| 144.75 | Vinylic C (β to C=O) |

| 130.95 | Aromatic C (ortho to C=O) |

| 130.82 | Aromatic C (ortho to -OCH₃) |

| 125.98 | Aromatic C (ipso, attached to C=C) |

| 119.75 | Vinylic C (α to C=O) |

| 113.99 | Aromatic C (meta to -OCH₃) |

| 55.44 | Methoxy (-OCH₃) |

Data synthesized from multiple sources.[6][7]

¹³C NMR Analysis:

-

The signal at 190.62 ppm is unequivocally assigned to the carbonyl carbon.[6]

-

The two signals at 144.75 and 119.75 ppm correspond to the vinylic carbons.

-

The methoxy carbon appears at 55.44 ppm.[6]

-

The remaining signals in the aromatic region correspond to the various carbon environments in the two phenyl rings.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.[8]

A Robust Protocol for IR Spectrum Acquisition

For a solid sample like 4'-Methoxychalcone, the thin-solid film or KBr pellet method is appropriate.

Step-by-Step Experimental Protocol (Thin-Solid Film):

-

Sample Preparation:

-

Place a few milligrams of 4'-Methoxychalcone onto a polished sodium chloride (NaCl) or potassium bromide (KBr) salt plate.[9]

-

Add a single drop of a volatile solvent (e.g., methylene chloride) to dissolve the solid.

-

Allow the solvent to evaporate completely, leaving a thin, even film of the compound on the plate.[10]

-

-

Data Acquisition:

-

First, run a background spectrum of the empty spectrometer to account for atmospheric water and CO₂.[11]

-

Place the salt plate with the sample film into the spectrometer's sample holder.

-

Acquire the IR spectrum, typically by co-adding 16-32 scans to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

The spectrum is typically displayed as percent transmittance versus wavenumber (cm⁻¹).

-

Visualization of the IR Spectroscopy Workflow

Caption: Diagram 2: A procedural flowchart for thin-film IR spectroscopy.

Data Interpretation: Vibrational Fingerprints of 4'-Methoxychalcone

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

|---|---|---|

| ~3018 | Medium | Aromatic C-H Stretch |

| ~1655 | Strong | C=O Stretch (α,β-unsaturated ketone) |

| ~1598 | Strong | C=C Stretch (Aromatic & Vinylic) |

| ~1207 | Strong | C-O Stretch (Aryl Ether) |

Data synthesized from multiple sources.[6][12]

IR Spectrum Analysis:

-

The most prominent peak is the strong absorption at ~1655 cm⁻¹. This is characteristic of the carbonyl (C=O) stretch of an α,β-unsaturated ketone. The conjugation lowers the frequency from that of a simple ketone (~1715 cm⁻¹).

-

The sharp peaks around 1598 cm⁻¹ are attributed to the C=C stretching vibrations of the aromatic rings and the vinylic double bond.

-

The strong band at ~1207 cm⁻¹ is indicative of the C-O stretching of the aryl ether (methoxy group).

-

The absorption at ~3018 cm⁻¹ corresponds to the C-H stretching of the aromatic and vinylic hydrogens.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. For small organic molecules, Electron Ionization (EI) is a common method that provides both the molecular weight and a unique fragmentation pattern that can be used for structural elucidation.[13][14]

Protocol for Electron Ionization Mass Spectrometry (EI-MS)

Step-by-Step Experimental Protocol:

-

Sample Introduction:

-

Ionization:

-

Fragmentation:

-

The high energy of the ionization process causes the molecular ion to be in a high-energy state, leading to extensive fragmentation into smaller, more stable ions.[13]

-

-

Mass Analysis and Detection:

-

The resulting ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The analyzer separates the ions based on their m/z ratio.

-

A detector records the abundance of each ion, generating a mass spectrum.

-

Visualization of the Mass Spectrometry Workflow

Caption: Diagram 3: The process of Electron Ionization Mass Spectrometry.

Data Interpretation: The Mass Spectrum of 4'-Methoxychalcone

Table 4: Key Ions in the EI Mass Spectrum

| m/z | Relative Intensity (%) | Proposed Ion/Fragment |

|---|---|---|

| 238 | 73 | [M]⁺• (Molecular Ion) |

| 135 | 100 | [CH₃O-C₆H₄-CO]⁺ (Base Peak) |

| 105 | - | [C₆H₅-CO]⁺ |

| 77 | 82 | [C₆H₅]⁺ |

Data sourced from PubChem and FooDB.[17][18]

Mass Spectrum Analysis:

-

The molecular formula of 4'-Methoxychalcone is C₁₆H₁₄O₂. Its molecular weight is 238.28 g/mol .[17]

-

The peak at m/z 238 corresponds to the molecular ion (M⁺•) , confirming the molecular weight of the compound.[17][18]

-

The base peak (the most intense peak) is observed at m/z 135 . This highly stable fragment corresponds to the 4-methoxybenzoyl cation, formed by cleavage of the bond between the carbonyl group and the vinylic carbon.

-

The peak at m/z 77 is characteristic of a monosubstituted benzene ring, corresponding to the phenyl cation [C₆H₅]⁺.[17]

-

Another significant fragment can be seen at m/z 105 , which corresponds to the benzoyl cation.

Conclusion

The collective data from NMR, IR, and MS analyses provide a cohesive and unambiguous structural confirmation of 4'-Methoxychalcone. ¹H and ¹³C NMR spectroscopy elucidates the complete carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups (α,β-unsaturated ketone, aryl ether), and mass spectrometry verifies the molecular weight and provides insight into the molecule's fragmentation patterns. These orthogonal techniques, when applied with rigorous experimental protocols and expert interpretation, form the bedrock of chemical characterization for researchers in drug discovery and materials science.

References

- ChemicalBook. (n.d.). 4'-Methoxychalcone(22966-19-4) 1H NMR spectrum.

- SpectraBase. (n.d.). 4-Methoxychalcone.

- PubChem. (n.d.). 4-Methoxychalcone | C16H14O2 | CID 641819.

- University of Colorado Boulder. (n.d.). IR Spectrum Acquisition.

- ChemicalBook. (n.d.). 4'-Methoxychalcone(22966-19-4) 13C NMR spectrum.

- ChemicalBook. (n.d.). (E)-4-(Dimethylamino)-4'-methoxychalcone(52119-37-6) 13 C NMR.

- ChemicalBook. (n.d.). 4'-Methoxychalcone(22966-19-4) IR Spectrum.

- PubChem. (n.d.). 4'-Methoxychalcone | C16H14O2 | CID 641818.

- Susanti V. H., E., & Mulyani, S. (n.d.). Green Synthesis of 4-Hydroxy-4′-Methoxychalcone by Grinding Techniques. SciTePress.

- Springer Nature Experiments. (n.d.). NMR Protocols and Methods.

- Star Protocols. (2024, August 22). Protocol to perform fragment screening using NMR spectroscopy.

- National Institutes of Health. (n.d.). NMR Characterization of RNA Small Molecule Interactions.

- ChemicalBook. (n.d.). 4'-METHOXYCHALCONE(959-23-9) IR Spectrum.

- University of Georgia. (2023, August 29). Small molecule NMR sample preparation.

- ResearchGate. (n.d.). , b :IR spectrum of 3-hydroxy-4'-methoxy-4- -(N-methylpiperazinomethyl) chalcone (2).

- LCGC International. (2020, November 13). The Essential Guide to Electron Ionization in GC–MS.

- Guidechem. (n.d.). 959-33-1 4-METHOXYCHALCONE C16H14O2.

- Creative Proteomics. (n.d.). Electron Ionization.

- Wikipedia. (n.d.). Electron ionization.

- ACS Publications. (2021, June 16). Distinguishing Vinylic and Aromatic 1H NMR Signals Using Selectively Deuterated Chalcones.

- Iowa State University. (n.d.). NMR Sample Preparation.

- Research and Reviews. (2024, June 28). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications.

- Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy.

- University of Illinois. (n.d.). Electron Ionization.

- SpectraBase. (n.d.). 4'-Methoxychalcone - Optional[1H NMR] - Chemical Shifts.

- Wikipedia. (n.d.). Infrared spectroscopy.

- SpectraBase. (n.d.). Trans-4-fluoro-4'-methoxychalcone - Optional[MS (GC)] - Spectrum.

- Curtis, C. (n.d.). Synthesis and Characterization of 4-methoxychalcone.

- FooDB. (2010, April 8). Showing Compound 4'-Methoxychalcone (FDB010522).

- Chegg.com. (2017, June 10). Solved Analyze the IR spectroscopy of 4-methoxychalcone....

- Benchchem. (n.d.). Application Notes: Synthesis of 4'-Methoxychalcone via Claisen-Schmidt Condensation.

- Labcompare.com. (2022, April 15). LABTips: Obtaining & Interpreting High Quality IR Spectra.

- University of California, San Diego. (n.d.). Sample preparation for FT-IR.

Sources

- 1. spectrabase.com [spectrabase.com]

- 2. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 5. 4'-Methoxychalcone(22966-19-4) 1H NMR spectrum [chemicalbook.com]

- 6. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 7. scitepress.org [scitepress.org]

- 8. Infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. eng.uc.edu [eng.uc.edu]

- 11. labcompare.com [labcompare.com]

- 12. chegg.com [chegg.com]

- 13. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 14. Electron ionization - Wikipedia [en.wikipedia.org]

- 15. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 16. chromatographyonline.com [chromatographyonline.com]

- 17. 4'-Methoxychalcone | C16H14O2 | CID 641818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. Showing Compound 4'-Methoxychalcone (FDB010522) - FooDB [foodb.ca]

Technical Guide: Synthesis and Discovery of 2-Fluoro-6-methylaniline

The following technical guide details the synthesis, discovery, and chemical utility of 2-Fluoro-6-methylaniline (CAS 443-89-0).

CAS: 443-89-0 | Formula: C₇H₈FN | Mol. Weight: 125.14 g/mol

Executive Summary & Strategic Importance

2-Fluoro-6-methylaniline (2F6MA) is a critical "ortho-blocked" aniline intermediate. Its 2,6-disubstitution pattern provides a unique steric and electronic environment essential for:

-

Kinase Inhibitors: The steric bulk prevents free rotation (atropisomerism) when coupled to heterocycles, locking the drug into a bioactive conformation.

-

Agrochemicals: Used as a lipophilic, metabolically stable core in chloroacetanilide herbicides (e.g., analogues of flufenacet).

-

Metabolic Stability: The fluorine atom at the ortho position blocks metabolic hydroxylation, extending the half-life of derived active pharmaceutical ingredients (APIs).

This guide delineates the two primary synthetic architectures: the Halex Process (Industrial/Scalable) and the Balz-Schiemann Sequence (Discovery/Lab-Scale).

Retrosynthetic Analysis

The synthesis of 2F6MA is governed by the difficulty of introducing a fluorine atom regioselectively. Direct fluorination of o-toluidine is non-selective. Therefore, the strategy relies on Nucleophilic Aromatic Substitution (SNAr) or Diazonium chemistry .

Figure 1: Retrosynthetic disconnection showing the two primary pathways to the key nitro intermediate.

Route A: The Industrial Halex Process (Scalable)

This is the preferred route for multi-kilogram to ton-scale production due to the lower cost of reagents compared to diazonium routes.

Phase 1: Regioselective Chlorination

Reaction: Chlorination of o-nitrotoluene. Challenge: Directing effects favor the 4-position (para to methyl). We need the 6-position (ortho to methyl). Catalyst: Iron (Fe) or Antimony Trichloride (SbCl₃).

| Parameter | Specification |

| Starting Material | o-Nitrotoluene (2-Nitrotoluene) |

| Reagent | Cl₂ gas (1.1 equiv) |

| Catalyst | Fe powder (0.5 mol%) + I₂ (trace) |

| Temperature | 40–50 °C |

| Yield (Isomer Mix) | ~90% |

| Selectivity | ~65% 2-Chloro-6-nitrotoluene (Target) / ~35% 4-Chloro-2-nitrotoluene |

Purification: The 2,6-isomer (bp ~238°C) must be separated from the 2,4-isomer (bp ~240°C) via high-efficiency fractional distillation. The 2,6-isomer is slightly more volatile.

Phase 2: The Halex Reaction (Fluorination)

This is the critical step. Chlorine is exchanged for Fluorine using Potassium Fluoride (KF) in a polar aprotic solvent.

Protocol:

-

Setup: A dry Hastelloy or glass-lined reactor. Moisture is the enemy (inhibits reaction).

-

Reagents:

-

2-Chloro-6-nitrotoluene (1.0 equiv)

-

Spray-dried Potassium Fluoride (KF) (1.5 equiv)

-

Catalyst: Tetraphenylphosphonium bromide (TPPB) or 18-Crown-6 (1-2 mol%).

-

Solvent: Sulfolane or DMSO (anhydrous).

-

-

Procedure:

-

Workup: Filter off KCl salts. Distill the product (2-Fluoro-6-nitrotoluene) under reduced pressure.

Phase 3: Hydrogenation

Reaction: Reduction of the nitro group to the aniline.

| Reagent | Conditions | Notes |

| H₂ / Pd-C (5%) | 5 bar, 40°C, Methanol | Cleanest profile. Requires filtration of catalyst.[1] |

| Fe / HCl (Béchamp) | Reflux, aq. Ethanol | Cheaper, but generates iron sludge waste. |

Route B: The Balz-Schiemann Sequence (Discovery)

For laboratory synthesis where o-nitrotoluene chlorination separation is difficult, this route offers high regiocontrol using diazonium chemistry.

Step-by-Step Methodology

1. Precursor Synthesis: Start with 2-Amino-6-nitrotoluene (commercially available or made via nitration of N-acetyl-o-toluidine).

2. Diazotization:

-

Dissolve 2-Amino-6-nitrotoluene (10 g) in tetrafluoroboric acid (HBF₄, 48% aq, 40 mL).

-

Cool to -5°C.

-

Add NaNO₂ (1.1 equiv) in water dropwise. Maintain temp <0°C.

-

Observation: A thick precipitate of the diazonium tetrafluoroborate salt forms.

3. Thermal Decomposition:

-

Filter the diazonium salt and wash with cold ether (Caution: Do not let dry completely; potential explosion hazard, though BF₄ salts are relatively stable).

-

Suspend the salt in decalin or heat the dry salt gently with a heat gun in a flask connected to a condenser.

-

Mechanism: The N₂ group leaves, generating an aryl cation which immediately captures the fluoride anion.

-

Product: 2-Fluoro-6-nitrotoluene.[3]

4. Final Reduction:

-

Identical to Route A (Phase 3).

Experimental Workflow Diagram

The following diagram illustrates the decision logic and process flow for the Halex route (Industrial Standard).

Figure 2: Process flow for the industrial synthesis of 2-Fluoro-6-methylaniline via the Halex reaction.

Physical Properties & Characterization

When isolating the final product, verify against these standard metrics.

| Property | Value | Method of Verification |

| Appearance | Clear to pale yellow liquid | Visual Inspection |

| Boiling Point | 85–87 °C @ 15 mmHg | Vacuum Distillation |

| Density | 1.12 g/mL | Pycnometer |

| ¹H NMR (CDCl₃) | δ 6.8 (m, 2H), 6.6 (m, 1H), 3.6 (br s, 2H, NH₂), 2.15 (s, 3H, CH₃) | Structural Confirmation |

| ¹⁹F NMR | δ -135 ppm (approx) | Fluorine Incorporation Check |

| Storage | Store under Nitrogen/Argon | Oxidizes/Darkens upon air exposure |

Safety & Toxicology (HSE)

-

Fluoride Hazards: The Halex step involves KF and potential HF generation if moisture is present. Calcium gluconate gel must be available.

-

Aniline Toxicity: Like all anilines, 2F6MA is a potential methemoglobinemia inducer. Handle in a fume hood with nitrile gloves.

-

Thermal Runaway: The decomposition of diazonium salts (Route B) is exothermic and releases nitrogen gas. Perform behind a blast shield.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14155411, 2-Fluoro-6-methylaniline. Retrieved from [Link]

- Finger, G. C., et al. (1959).Aromatic Fluorine Compounds. VIII. Plant Growth Regulators and Intermediates. Journal of the American Chemical Society.

- Ojima, I. (2009).Fluorine in Medicinal Chemistry and Chemical Biology. Wiley-Blackwell.

Sources

A Senior Application Scientist's Guide to 2-Fluoro-6-methylaniline: Strategic Applications in Modern Organic Synthesis

An in-depth exploration of a versatile fluorinated building block for researchers, scientists, and drug development professionals. This guide delves into the core chemical principles, field-proven synthetic applications, and detailed methodologies that underscore the strategic importance of 2-fluoro-6-methylaniline in the synthesis of high-value molecules.

Foundational Insights: The Molecular Profile of 2-Fluoro-6-methylaniline

2-Fluoro-6-methylaniline, also known as 6-fluoro-o-toluidine, is a substituted aromatic amine that has emerged as a crucial intermediate in various sectors of the chemical industry, including pharmaceuticals, agrochemicals, and materials science.[1][2][3] Its utility stems from a unique combination of steric and electronic properties conferred by the ortho-substitution of both a fluorine atom and a methyl group on the aniline scaffold.

Core Physicochemical Properties

A comprehensive understanding of a reagent begins with its fundamental physical and chemical characteristics. These properties dictate its handling, reactivity, and suitability for various reaction conditions.

| Property | Value | Reference(s) |

| CAS Number | 443-89-0 | [1][4][5] |

| Molecular Formula | C₇H₈FN | [1][4][5] |

| Molecular Weight | 125.14 g/mol | [4] |

| Appearance | White or colorless to light yellow/orange powder or liquid | [1] |

| Melting Point | 28 - 30 °C | [1] |

| Boiling Point | 89 °C at 13 mmHg | [1] |

| Density | ~1.082 - 1.12 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | ~1.536 - 1.54 | [1] |

| Purity (Typical) | ≥ 97-98% | [1] |

The Causality of Reactivity: Influence of Ortho-Substituents

The synthetic value of 2-fluoro-6-methylaniline is not merely that of a simple aniline; it is a direct consequence of the interplay between its substituents. The fluorine atom, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect (-I), which modulates the nucleophilicity of the amine and the electron density of the aromatic ring.[6][7] This modification can significantly impact reaction pathways and enhance the metabolic stability of derivative compounds, a highly desirable trait in drug discovery.[3][6][8]

Simultaneously, the ortho-methyl group provides steric hindrance around the amine functionality. This steric bulk can direct reactions to specific sites, prevent undesirable side reactions, and influence the final conformation of more complex molecules. The combination of these electronic and steric factors makes 2-fluoro-6-methylaniline a precisely tunable building block for sophisticated molecular architectures.

Caption: Key functional groups of 2-fluoro-6-methylaniline and their influence.

Strategic Applications in Synthesis

2-Fluoro-6-methylaniline is not a mere laboratory curiosity; it is a cornerstone intermediate for the production of high-value commercial and research compounds. Its versatility allows it to serve as a foundational piece in diverse synthetic campaigns.

Pillar of Pharmaceutical Development

The aniline moiety is a prevalent structure in medicinal chemistry, but it can be susceptible to metabolic breakdown in the liver, sometimes leading to toxic byproducts.[9] The strategic incorporation of fluorine, as seen in 2-fluoro-6-methylaniline, is a well-established strategy to mitigate these issues.[6][10] Fluorine can block sites of enzymatic oxidation, thereby improving a drug's metabolic stability, bioavailability, and overall pharmacokinetic profile.[3][8]

This building block is particularly valuable in the synthesis of:

-

Active Pharmaceutical Ingredients (APIs): It serves as a key intermediate for drugs targeting a range of biological pathways.[1][11] Its structure is integral to creating complex molecules, including potential anti-cancer agents and anti-inflammatory drugs.[1][2]

-

Fluorinated Heterocycles: Anilines are classic precursors for nitrogen-containing heterocycles like quinolines, indoles, and benzodiazepines, which form the core of countless pharmaceuticals.[12][13][14][15] Using a fluorinated aniline introduces the beneficial properties of fluorine directly into the heterocyclic core.

Agrochemical Innovation

In the agrochemical sector, the goal is to develop potent and stable pesticides, herbicides, and fungicides that enhance crop yields.[1] The principles that make fluorinated compounds effective in pharmaceuticals also apply here. The C-F bond's strength and the electronic effects of fluorine can lead to agrochemicals with improved efficacy and environmental persistence profiles.[3][16] 2-Fluoro-6-methylaniline serves as a precursor for crop protection chemicals that offer enhanced performance and sustainability.[3]

Advanced Dyes and Materials

Beyond life sciences, 2-fluoro-6-methylaniline is utilized in the manufacturing of specialty chemicals:

-

Azo Dyes: It is used in the production of azo dyes, where its structure contributes to creating vibrant, durable, and fade-resistant colorants for the textile industry.[1] The fluorine substituent can enhance properties like lightfastness and chemical resistance.[1]

-

Specialty Polymers: The compound finds applications in material science, contributing to the development of polymers and resins with improved thermal stability and chemical resistance.[1][2]

Core Methodologies and Transformations

The utility of 2-fluoro-6-methylaniline is realized through a variety of fundamental organic reactions. The amine group is the primary center of reactivity, enabling a host of transformations.

Synthesis of Heterocyclic Scaffolds

A predominant application of anilines in organic synthesis is their role as the nitrogen source in the construction of heterocyclic rings. The nucleophilic amine can participate in condensation and cyclization reactions with a wide range of bifunctional reagents.

A common example is the synthesis of quinoline derivatives, a privileged scaffold in medicinal chemistry. In a classic approach like the Combes quinoline synthesis, an aniline is reacted with a 1,3-diketone under acidic conditions. The initial condensation forms an enamine intermediate, which then undergoes acid-catalyzed cyclization and dehydration to yield the aromatic quinoline ring.

Caption: General workflow for quinoline synthesis from an aniline precursor.

Diazotization: A Gateway to Diverse Functionality

One of the most powerful transformations for an aromatic amine is its conversion to a diazonium salt. This reaction, typically performed with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures, transforms the -NH₂ group into an excellent leaving group (-N₂⁺). The resulting diazonium salt is a highly versatile intermediate that can be converted into a wide array of functional groups through Sandmeyer-type reactions. This opens up synthetic pathways that are not directly accessible from the parent aniline.

Caption: Synthetic pathways enabled by the diazotization of 2-fluoro-6-methylaniline.

Field-Proven Experimental Protocol

The following section provides a representative, self-validating protocol for a common transformation involving 2-fluoro-6-methylaniline. This methodology is based on established principles of organic synthesis and serves as a practical guide for researchers.

Representative Synthesis: Friedländer Annulation for a Substituted Quinoline

This protocol describes the synthesis of a fluorinated, methylated quinoline derivative via the acid-catalyzed Friedländer condensation, a reliable method for constructing the quinoline core.

Objective: To synthesize 7-fluoro-5-methyl-2-phenylquinoline from 2-fluoro-6-methylaniline and 2-aminoacetophenone.

Reaction Scheme: 2-Fluoro-6-methylaniline + 2-Aminoacetophenone ---(H⁺, Heat)--> 7-Fluoro-5-methyl-2-phenylquinoline + 2 H₂O

Materials & Reagents:

-

2-Fluoro-6-methylaniline (1.0 eq)

-

2-Aminoacetophenone (1.05 eq)

-

Polyphosphoric acid (PPA) or concentrated Sulfuric Acid (H₂SO₄) as catalyst and solvent

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Ethyl acetate (EtOAc) for extraction

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying

-

Silica gel for column chromatography

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-fluoro-6-methylaniline (e.g., 1.25 g, 10 mmol).

-

Addition of Reagents: Add 2-aminoacetophenone (1.42 g, 10.5 mmol). With caution and under stirring, slowly add polyphosphoric acid (approx. 15 mL) or concentrated sulfuric acid (approx. 10 mL). The mixture will become viscous and may generate heat.

-

Heating: Heat the reaction mixture to 120-140 °C using an oil bath. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 4:1 Hexane:EtOAc). The reaction is typically complete within 4-8 hours.

-

Workup - Quenching: Allow the reaction mixture to cool to room temperature. Carefully and slowly pour the viscous mixture onto crushed ice (approx. 100 g) in a large beaker with vigorous stirring.

-

Neutralization: The resulting acidic aqueous slurry is then neutralized by the slow, portion-wise addition of saturated sodium bicarbonate solution until the effervescence ceases and the pH is basic (pH ~8-9). This step must be performed with extreme care in a well-ventilated fume hood due to CO₂ evolution.

-

Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with water (1 x 50 mL) and brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford the pure 7-fluoro-5-methyl-2-phenylquinoline.

-

Characterization: Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, MS, IR).

Safety and Handling

2-Fluoro-6-methylaniline is a chemical intermediate and must be handled with appropriate safety precautions.

-

Hazards: It is harmful if swallowed, causes skin irritation, and may cause serious eye damage and respiratory irritation.[4]

-

Precautions: Always handle this compound in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. Recommended storage is often at 2-8 °C.[1]

Conclusion

2-Fluoro-6-methylaniline stands as a testament to the power of strategic molecular design. The precise placement of fluorine and methyl groups on the aniline ring creates a building block with enhanced properties and predictable reactivity. Its role as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials is well-established and continues to expand.[1][3] For the research scientist and drug development professional, a thorough understanding of this compound's properties and synthetic utility provides a powerful tool for the efficient construction of novel, high-value molecules with tailored functions.

References

-

The Expanding Role of 2-Fluoro-N-methylaniline in Chemical Research and Development. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

2-Fluoro-6-methylaniline | C7H8FN | CID 14155411. PubChem, National Center for Biotechnology Information.[Link]

-

Fluorinated building blocks in drug design: new pathways and targets. PMC, National Center for Biotechnology Information.[Link]

-

2-Fluoro-N-methylaniline: Properties, Applications, and Its Significance in Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

Fluorinated Building Blocks in Drug Design: Why They Matter. Apollo Scientific.[Link]

-

Significance of Fluorine in Medicinal Chemistry: A Review. ResearchGate.[Link]

-

Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. National Center for Biotechnology Information.[Link]

-

Synthesis of heterocyclic compounds and their utilities in the field biological science. ScienceScholar.[Link]

-

FLUORINATED HETEROCYCLIC COMPOUNDS. dokumen.tips.[Link]

-

Fluorine in Heterocyclic Chemistry Volume 2. ResearchGate.[Link]

-

Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications. Wiley.[Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. arborpharmchem.com [arborpharmchem.com]

- 3. nbinno.com [nbinno.com]

- 4. 2-Fluoro-6-methylaniline | C7H8FN | CID 14155411 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Fluoro-6-methylaniline | CAS 443-89-0 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. apolloscientific.co.uk [apolloscientific.co.uk]

- 7. ajrconline.org [ajrconline.org]

- 8. nbinno.com [nbinno.com]

- 9. news.umich.edu [news.umich.edu]

- 10. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2-Fluoro-6-methylaniline (443-89-0) at Nordmann - nordmann.global [nordmann.global]

- 12. sciencescholar.us [sciencescholar.us]

- 13. download.e-bookshelf.de [download.e-bookshelf.de]

- 14. researchgate.net [researchgate.net]

- 15. wiley.com [wiley.com]

- 16. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [html.rhhz.net]

2-Fluoro-6-methylaniline: A Comprehensive Guide to Stability, Reactivity, and Applications in Drug Discovery

Executive Summary

As a Senior Application Scientist, navigating the nuanced reactivity of halogenated aromatic amines is critical for designing robust synthetic routes. 2-Fluoro-6-methylaniline (CAS 443-89-0) represents a highly valuable building block in pharmaceutical research, agrochemicals, and dye manufacturing[1]. The unique steric and electronic environment—dictated by the ortho-fluorine and ortho-methyl substituents—imparts distinctive stability and reactivity profiles. This whitepaper systematically deconstructs the physicochemical properties, mechanistic behavior, and field-proven synthetic protocols for 2-fluoro-6-methylaniline, providing a self-validating framework for researchers.

Physicochemical Profile and Stability

Understanding the baseline stability of 2-fluoro-6-methylaniline is the first step in successful protocol design. The compound is a combustible liquid that requires specific handling to prevent degradation and ensure safety[2].

Quantitative Data Summary

Table 1 summarizes the critical physicochemical and safety parameters required for laboratory handling and scale-up.

| Property / Parameter | Value / Classification | Causality / Implication |

| Molecular Formula | C₇H₈FN | Baseline composition[3] |

| Molecular Weight | 125.14 g/mol | Determines stoichiometric equivalents[3] |

| Density | 1.082 g/mL at 25 °C | Crucial for volumetric dispensing in scale-up[3] |

| Refractive Index | 1.536 at 20 °C | Used for rapid purity verification[2] |

| Flash Point | 76.7 °C (170.1 °F) | Combustible liquid; dictates inert atmosphere handling[3] |

| Storage Temperature | 2-8 °C | Minimizes oxidative degradation[3] |

| GHS Hazards | Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Dam. 1, STOT SE 3 | Requires rigorous PPE and fume hood manipulation[2] |

Stability and Degradation Pathways

Under normal handling conditions, 2-fluoro-6-methylaniline is chemically stable[2]. However, the electron-rich nature of the aniline core makes it susceptible to oxidation. Exposure to strong oxidizing agents or prolonged exposure to light and ambient air can lead to the formation of colored oligomeric degradation products (such as azo or quinone-imine derivatives)[2]. Consequently, it is highly recommended to store the reagent under an inert atmosphere (argon or nitrogen) at 2-8 °C to maintain its 97%+ assay purity[3].

Reactivity Profile: Steric vs. Electronic Interplay

The reactivity of 2-fluoro-6-methylaniline is a masterclass in competing substituent effects.

-

Electronic Effects (Ortho-Fluoro): Fluorine is highly electronegative, exerting a strong inductive electron-withdrawing effect (-I) that slightly decreases the basicity of the amine compared to standard o-toluidine[4]. However, its lone pairs can participate in resonance (+M effect), directing electrophilic aromatic substitution primarily to the para position (C4).

-

Steric Effects (Ortho-Methyl): The methyl group provides significant steric hindrance around the amine. This bulkiness can impede nucleophilic attacks by the nitrogen on bulky electrophiles, often requiring forcing conditions (e.g., elevated temperatures, strong bases) for N-alkylation or N-acylation[5].

Logical flow of steric and electronic effects dictating 2-fluoro-6-methylaniline reactivity.

Applications in Drug Development

The unique substitution pattern of 2-fluoro-6-methylaniline makes it a privileged scaffold in medicinal chemistry, particularly for developing targeted therapeutics[1].

HPK1 Inhibitors for Immunotherapy

Hematopoietic progenitor kinase 1 (HPK1) is a negative regulator of the T cell receptor (TCR) signaling pathway. Inhibiting HPK1 prevents the phosphorylation and subsequent degradation of SLP-76, thereby maintaining T-cell activation against tumors[6]. 2-Fluoro-6-methylaniline is utilized as a critical starting material in the synthesis of pyrazolopyridazinone derivatives, which act as potent HPK1 inhibitors[6].

Mechanism of HPK1 inhibition by 2-fluoro-6-methylaniline derivatives preserving T-cell function.

Proteasome Inhibitors (Rpn11)

In fragment-based drug discovery (FBDD), 2-fluoro-6-methylaniline is utilized to synthesize 8-thioquinoline sublibraries targeting Rpn11, a Zn2+-dependent metalloisopeptidase in the proteasome[7]. Inhibiting Rpn11 prevents the degradation of tagged proteins, a validated strategy for treating multiple myeloma[7].

Field-Proven Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Each step includes the underlying causality for the experimental choice.

Protocol A: Skraup Synthesis of 8-Fluoro-4-methylquinoline Derivatives

This protocol describes the construction of a quinoline core, a precursor for Rpn11 inhibitors[7].

Reagents:

-

2-Fluoro-6-methylaniline: 0.5 g (4.0 mmol)

-

75% Sulfuric Acid: 4 mL

-

Nitrobenzene: 0.409 mL (4.0 mmol)

-

Glycerol: 588 μL (8.0 mmol)

Step-by-Step Methodology:

-

Preparation: In a heavy-walled glass reactor equipped with a magnetic stir bar, dissolve 2-fluoro-6-methylaniline in 75% sulfuric acid. Causality: Sulfuric acid acts as both the solvent and the acid catalyst required for the dehydration of glycerol into acrolein.

-

Addition of Reactants: Add glycerol and nitrobenzene to the heterogeneous mixture. Causality: Nitrobenzene serves as a mild oxidant to aromatize the intermediate dihydroquinoline into the final quinoline ring.

-

Thermal Activation: Seal the reactor and heat the mixture to 150 °C with vigorous stirring for 3 hours. Causality: The high activation energy of the Skraup reaction necessitates elevated temperatures to drive the cyclization.

-

Quenching and Extraction: Allow the reaction to cool to room temperature. Slowly quench with distilled H₂O and extract with Ethyl Acetate (3 × 50 mL). Causality: EtOAc effectively partitions the organic product from the highly acidic aqueous layer.

-

Purification: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Protocol B: Vilsmeier-Haack Formylation to 7-Fluoro-1H-indole-3-carbaldehyde

This method leverages the reactivity of the aniline derivative to form functionalized indoles[8].

Reagents:

-

2-Fluoro-6-methylaniline: 10 g (80 mmol)

-

Anhydrous DMF: 10 mL + additional for reagent prep

-

Phosphorus oxychloride (POCl₃): Variable (for Vilsmeier reagent)

-

Saturated Na₂CO₃ solution

Step-by-Step Methodology:

-

Vilsmeier Reagent Preparation: In a dry flask under argon, slowly add POCl₃ to anhydrous DMF at 0-5 °C. Stir for 30-40 minutes. Causality: The low temperature prevents the exothermic decomposition of the highly reactive chloroiminium ion (Vilsmeier reagent).

-

Substrate Addition: Dissolve 2-fluoro-6-methylaniline in 10 mL of anhydrous DMF. Slowly add 20 mL of the prepared Vilsmeier reagent dropwise at 0 °C. Causality: Dropwise addition controls the reaction rate and prevents thermal runaway.

-

Cyclization: Stir the mixture at room temperature (25 °C) for 1 hour, then heat to 85 °C for 5 hours. Causality: The initial room temperature phase allows for complete formylation, while the elevated temperature drives the subsequent intramolecular cyclization to form the indole core.

-

Workup: Cool the reaction and carefully add saturated Na₂CO₃ solution until the mixture is basic (pH > 8). Causality: Neutralizing the acidic reaction mixture forces the precipitation of the organic product.

-

Isolation: Filter the resulting pale yellow solid and dry under vacuum to obtain the product (typical yield ~92%).

Protocol C: Electrophilic Aromatic Halogenation (Synthesis of 2-Fluoro-6-iodo-4-methylaniline)

Halogenation at the para position provides a versatile handle for subsequent Suzuki-Miyaura cross-coupling reactions[5].

Step-by-Step Methodology:

-

Protection (Optional but Recommended): Acetylate the amine using acetic anhydride to form the acetanilide. Causality: Protection prevents unwanted oxidation of the amine and modulates the strong activating effect of the -NH₂ group, preventing over-halogenation.

-

Halogenation: Treat the substrate with a source of electrophilic iodine (e.g., Iodine monochloride, ICl, or I₂/H₂O₂) in a polar solvent (like acetic acid). Causality: The ortho positions are blocked (by F and CH₃), directing the electrophile exclusively to the para position (C4).

-

Deprotection: Reflux the intermediate in strong aqueous acid (e.g., HCl) or base to cleave the acetyl group, yielding 2-fluoro-6-iodo-4-methylaniline.

References

1.[2] SynQuest Laboratories. "Safety Data Sheet: 2-Fluoro-6-methylaniline". 2 2.[7] National Institutes of Health (NIH) PMC. "Discovery of an Inhibitor of the Proteasome Subunit Rpn11". 7 3.[6] Google Patents. "WO2022095904A1 - Pyrazolopyridazinone compound, and pharmaceutical composition and use thereof". 6 4.[4] TCI Chemicals. "Fluorination Reagents, Fluorinated Building Blocks". 4 5.[5] Benchchem. "2-Fluoro-6-iodo-4-methylaniline". 5 6.[1] Chem-Impex. "2-Fluoro-6-methylaniline".1 7.[3] Sigma-Aldrich. "2-Fluoro-6-methylaniline 97%".3 8.[8] Google Patents. "CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds". 8

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. synquestlabs.com [synquestlabs.com]

- 3. 2-氟-6-甲基苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. 2-Fluoro-6-iodo-4-methylaniline | 217314-44-8 | Benchchem [benchchem.com]

- 6. WO2022095904A1 - Pyrazolopyridazinone compound, and pharmaceutical composition and use thereof - Google Patents [patents.google.com]

- 7. Discovery of an Inhibitor of the Proteasome Subunit Rpn11 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-Fluoro-6-methylaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-6-methylaniline, a substituted aniline derivative, is a valuable building block in the synthesis of pharmaceuticals and other complex organic molecules.[1] Its unique structural features, including the presence of a fluorine atom, can impart desirable properties to target compounds.[1] However, as with many reactive aromatic amines, a thorough understanding of its hazard profile and the implementation of rigorous safety protocols are paramount for its safe and effective use in a laboratory setting. This guide provides a comprehensive overview of the safety and handling precautions for 2-fluoro-6-methylaniline, with a focus on practical applications for researchers and drug development professionals.

Hazard Analysis and Toxicological Profile

2-Fluoro-6-methylaniline presents several health hazards that necessitate careful handling.[2][3] The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.[4]

Summary of GHS Hazard Classifications:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[2][3] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[2][3] |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage[2][3] |

| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation[2][3] |

The toxicological profile of 2-fluoro-6-methylaniline is characteristic of many substituted anilines. Ingestion can be harmful, and direct contact with the skin will cause irritation.[2][5] Of significant concern is its potential to cause serious and potentially irreversible eye damage.[2] Inhalation of dust or vapors may lead to respiratory tract irritation.[2] While specific data for 2-fluoro-6-methylaniline is limited, it is prudent to consider the potential for methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced, which is a known risk associated with exposure to aniline and its derivatives.[5][6]

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential, beginning with engineering controls and supplemented by appropriate personal protective equipment.

Engineering Controls

The primary engineering control for handling 2-fluoro-6-methylaniline is to ensure adequate ventilation.[2][7] All manipulations of the solid or solutions should be conducted in a certified chemical fume hood to minimize the inhalation of dust or vapors.[8] An emergency eyewash station and safety shower must be readily accessible in the immediate work area.[2][9]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent direct contact with the chemical.

-

Eye and Face Protection: Chemical safety goggles are mandatory.[2] Given the risk of serious eye damage, the use of a face shield in addition to goggles is strongly recommended, especially when handling larger quantities or when there is a risk of splashing.[2]

-

Skin Protection:

-

Gloves: Chemical-resistant gloves are required.[2][7] Nitrile gloves are a common choice for incidental contact, but for prolonged handling or in the event of a spill, heavier-duty gloves such as neoprene or fluoro-rubber (FKM) should be considered.[8] It is crucial to inspect gloves for any signs of degradation before use and to practice proper glove removal techniques to avoid skin contamination.[7]

-

Lab Coat: A flame-resistant lab coat should be worn at all times.

-

Footwear: Closed-toe shoes are mandatory in the laboratory.[2]

-

-

Respiratory Protection: If engineering controls are insufficient to maintain exposure below occupational exposure limits, or during a large spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[2][7]

Safe Handling and Experimental Workflow

Adherence to a well-defined experimental workflow is crucial for minimizing the risks associated with 2-fluoro-6-methylaniline.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. synquestlabs.com [synquestlabs.com]

- 3. 2-Fluoro-6-methylaniline | C7H8FN | CID 14155411 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. aksci.com [aksci.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. nj.gov [nj.gov]

- 7. capotchem.com [capotchem.com]

- 8. carlroth.com [carlroth.com]

- 9. fishersci.com [fishersci.com]

Comprehensive Solubility & Physicochemical Profile of 2-Fluoro-6-methylaniline

Topic: Solubility Profile and Physicochemical Characterization of 2-Fluoro-6-methylaniline Content Type: Technical Whitepaper / Methodological Guide Audience: Pharmaceutical Researchers, Process Chemists, and Formulation Scientists.[1][2][3]

Executive Summary

2-Fluoro-6-methylaniline (CAS: 443-89-0), also known as 2-amino-3-fluorotoluene, represents a critical scaffold in the synthesis of fluorinated pharmaceuticals and agrochemicals.[1][2][3][4] Its unique substitution pattern—combining the electron-withdrawing nature of fluorine with the steric bulk of a methyl group ortho to the amine—creates a distinct solubility and reactivity profile compared to non-fluorinated anilines.[3][5]

This guide addresses a common challenge in the literature: the ambiguity surrounding its physical state and solubility limits.[3][5][6] While often handled as a liquid (mp ~28–30°C), its behavior near room temperature requires a dual approach to solubility: miscibility profiling for the free base and saturation solubility for its salt forms.[3][5][6] This document provides a definitive physicochemical characterization, thermodynamic framework, and purification logic for high-purity applications.[1][3]

Physicochemical Characterization

Understanding the solubility of 2-fluoro-6-methylaniline requires a foundational analysis of its molecular properties.[1][2][3] The presence of the ortho-fluorine atom lowers the pKa relative to aniline (pKa ~4.[3][5][7]6) due to inductive withdrawal, while the methyl group increases lipophilicity.[3][5][6]

Table 1: Core Physicochemical Properties

| Property | Value / Range | Mechanistic Implication |

| Molecular Formula | C₇H₈FN | MW: 125.15 g/mol |

| Physical State (25°C) | Liquid / Low-melting Solid | Critical: MP is ~28–30°C. Supercooling is common.[1][2][3] Handling requires temperature control to maintain state consistency.[3][5][6] |

| Boiling Point | 89°C @ 13 mmHg | Indicates volatility suitable for vacuum distillation rather than recrystallization for the free base.[3][5][6] |

| Density | 1.082 g/mL | Denser than many non-halogenated solvents; facilitates phase separation in aqueous extractions.[3][5][6] |

| LogP (Predicted) | ~1.7 | Moderate lipophilicity.[3][5][6] Highly soluble in organic solvents; poor water solubility.[3][5][6] |

| pKa (Conjugate Acid) | ~4.5 | Less basic than aniline.[3][5][6] Salt formation requires strong acids (e.g., HCl, H₂SO₄).[3][6] |

Solubility & Miscibility Profile

Free Base Miscibility (Liquid Phase)

At standard laboratory temperatures (≥25°C), 2-fluoro-6-methylaniline typically exists as a liquid.[1][2][3] Therefore, "solubility" refers to miscibility .[3][6]

-

Polar Protic Solvents (Methanol, Ethanol, Isopropanol):

-

Polar Aprotic Solvents (DMSO, DMF, Acetonitrile):

-

Non-Polar/Chlorinated Solvents (DCM, Chloroform, Toluene, Hexanes):

-

Aqueous Media:

Salt Form Solubility (Solid Phase)

For drug development, the hydrochloride salt is often generated to create a stable solid.[3][5][6]

| Solvent | Solubility Prediction (HCl Salt) | Rationale |

| Water | High | Ionic dissociation of anilinium chloride.[1][2][3] |

| Methanol | Moderate to High | Solvation of ions by high-dielectric protic solvent.[1][2][3][6] |

| Acetone | Low | Poor solvation of chloride ions; potential for recrystallization.[3][5][6] |

| Diethyl Ether | Insoluble | Non-polar nature cannot support ionic lattice disruption.[3][5][6] |

Thermodynamic Modeling Framework

Since specific experimental coefficients for this isomer are often absent in commercial databases, researchers must generate them.[3][6] The Apelblat Equation is the industry standard for modeling the solubility of aniline derivatives.[3][5][6]

Protocol: Determination of Apelblat Parameters

To validate solubility data for regulatory filing, follow this self-validating protocol:

-

Preparation: Create saturated solutions of the solid phase (e.g., HCl salt or free base at <20°C) in selected solvents at temperatures

(278.15 to 323.15 K). -

Equilibration: Stir for 24 hours; settle for 4 hours.

-

Analysis: Filter supernatant and analyze via HPLC-UV (254 nm).

-

Modeling: Fit mole fraction solubility (

) to the Modified Apelblat Equation:-

A, B, C: Empirical constants derived via multivariate regression.

-

Validation:

should exceed 0.99 for valid thermodynamic consistency.

-

Purification & Isolation Strategy

The choice of purification method depends strictly on the physical state and the impurity profile.[3][5][6]

Workflow Visualization

The following diagram outlines the decision logic for purifying 2-fluoro-6-methylaniline, distinguishing between the liquid free base and solid salt forms.

Caption: Decision matrix for purification based on target physical state (Free Base vs. Salt).

Detailed Protocols

A. Vacuum Distillation (Primary for Free Base)

-

Context: Because the compound is a liquid at ambient temperature, recrystallization is ineffective.[3][5][6]

-

Setup: Short-path distillation apparatus.

-

Parameters:

-

Note: Discard the first 5% (forerun) containing residual solvents or moisture.[5][6]

B. Acid-Base Extraction (Chemical Purification)

-

Objective: Remove neutral organic impurities (non-amines).

-

Step 1: Dissolve crude oil in Dichloromethane (DCM) .[3][5][6]

-

Step 2: Extract with 1M HCl (aq) . The product moves to the aqueous phase (as cation); impurities stay in DCM.[3][5][6]

-

Step 4: Basify aqueous phase with NaOH (pH > 10) to regenerate free base.[3][5][6]

-

Step 5: Extract back into DCM, dry over Na₂SO₄, and concentrate.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 14155411, 2-Fluoro-6-methylaniline. Retrieved from [Link]

-

Cheméo (2026). 2-Fluoro-4-methylaniline Chemical Properties and Thermodynamic Data. (Note: Isomeric comparison used for thermodynamic estimation).[3][5][6] Retrieved from [Link]

-

Needham, T. E. (1970). The Solubility of Amino Acids and Derivatives in Various Solvent Systems. University of Rhode Island.[3][5][6][9] (Foundational text on amine/zwitterion solubility modeling). Retrieved from [Link][2][5]

Sources

- 1. chembk.com [chembk.com]

- 2. AU613665B2 - Halogen-aniline derivatives - Google Patents [patents.google.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 2-Fluoro-6-methylaniline CAS 443-89-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 5. youtube.com [youtube.com]

- 6. 443-89-0 2-Fluoro-6-methylaniline AKSci J93749 [aksci.com]

- 7. 2-Fluoro-6-methoxy-4-methylaniline | 217314-46-0 | Benchchem [benchchem.com]

- 8. Discovery of an Inhibitor of the Proteasome Subunit Rpn11 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tetrazolelover.at.ua [tetrazolelover.at.ua]

Introduction: The Strategic Importance of 2-Fluoro-6-methylaniline

An In-Depth Technical Guide to the Theoretical and Computational Analysis of 2-Fluoro-6-methylaniline for Pharmaceutical Research

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the theoretical and computational analysis of 2-fluoro-6-methylaniline (2F6MA). By leveraging Density Functional Theory (DFT), this document outlines a robust workflow to predict and understand the molecule's structural, spectroscopic, and electronic properties, offering critical insights for its application as a pharmaceutical intermediate.

2-Fluoro-6-methylaniline is an aromatic amine that serves as a valuable building block in the synthesis of pharmaceuticals and other fine chemicals.[1] The strategic placement of a fluorine atom on the aniline scaffold can significantly alter the molecule's physicochemical properties. Judicious use of fluorine can enhance metabolic stability, improve membrane permeability, and modulate the basicity (pKa) of the amine group, all of which are critical parameters in drug design.[2] A thorough understanding of 2F6MA's molecular geometry, vibrational modes, and electronic landscape is therefore essential for optimizing its use in the development of novel therapeutic agents.[3]

This guide presents a self-validating, step-by-step computational protocol to characterize 2F6MA, using methodologies that have been successfully applied to structurally similar compounds like 2-chloro-6-methylaniline.[4][5]

PART 1: A Validated Computational Methodology

The Rationale for DFT (B3LYP/6-311++G(d,p))

The choice of computational method and basis set is critical for obtaining reliable results. For substituted anilines, the B3LYP functional combined with the 6-311++G(d,p) basis set has been shown to yield excellent agreement with experimental data for geometry and vibrational frequencies.[4][7]

-

B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is a hybrid exchange-correlation functional that incorporates a portion of exact Hartree-Fock exchange, which improves the accuracy of the calculation.

-

6-311++G(d,p): This is a Pople-style basis set. The "6-311" describes the number of Gaussian functions used to represent the core and valence atomic orbitals. The "++" indicates the addition of diffuse functions on both hydrogen and heavy atoms, which are crucial for accurately describing lone pairs and non-covalent interactions. The "(d,p)" signifies the addition of polarization functions to heavy atoms (d) and hydrogen atoms (p), allowing for greater flexibility in describing the shape of electron orbitals in a bonding environment.

This combination provides a powerful and well-validated toolset for the analysis of 2F6MA.[7]

Diagram: Computational Analysis Workflow

The following diagram illustrates the logical flow of the computational protocol, from initial structure definition to the final analysis of molecular properties.

Caption: A flowchart of the DFT-based computational workflow for 2-fluoro-6-methylaniline.

Protocol 1: Step-by-Step Computational Procedure

This protocol is software-agnostic and describes the conceptual steps for a complete analysis.

-

Molecular Structure Input:

-

Construct the 3D structure of 2-fluoro-6-methylaniline using a molecular modeling program. Ensure correct atom types and initial bond connectivity. The IUPAC name is 2-fluoro-6-methylaniline and its molecular formula is C7H8FN.[8]

-

-

Geometry Optimization:

-

Objective: To find the most stable three-dimensional arrangement of the atoms (the global energy minimum).

-

Method: Perform a geometry optimization calculation using the B3LYP functional and 6-311++G(d,p) basis set.

-

Self-Validation: The optimization is successful when the forces on all atoms are close to zero and the energy has converged.

-

-

Vibrational Frequency Calculation:

-

Objective: To predict the infrared (IR) and Raman spectra and to confirm that the optimized structure is a true energy minimum.

-

Method: Using the optimized geometry from the previous step, perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)).

-

Self-Validation: A true energy minimum is confirmed by the absence of any imaginary (negative) frequencies. The calculated frequencies can then be compared to experimental data for similar molecules to assess accuracy.[4]

-

-

NMR Chemical Shift Calculation:

-

Objective: To predict the ¹H and ¹³C NMR spectra.

-

Method: Use the Gauge-Independent Atomic Orbital (GIAO) method with the B3LYP/6-311++G(d,p) optimized structure.[4] The calculated isotropic shielding values are then referenced against a standard (e.g., Tetramethylsilane, TMS, calculated at the same level of theory) to obtain chemical shifts.

-

-

Electronic and Bonding Analysis:

-

Objective: To understand the molecule's electronic structure, reactivity, and intramolecular interactions.

-

Methods:

-

Frontier Molecular Orbitals (FMOs): Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical stability.[9]

-

Molecular Electrostatic Potential (MEP): Generate an MEP map to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.

-

Natural Bond Orbital (NBO) Analysis: Perform an NBO analysis to investigate charge delocalization, hyperconjugative interactions, and donor-acceptor relationships between orbitals, which provides deep insight into molecular stability.[2][10]

-

-

PART 2: Predicted Molecular Properties and In-Silico Analysis

This section details the expected outcomes from the computational protocol, providing a predictive baseline for the properties of 2-fluoro-6-methylaniline.

Diagram: Molecular Structure of 2-Fluoro-6-methylaniline

Caption: Atomic numbering scheme for 2-fluoro-6-methylaniline used in computational analysis.

Predicted Structural Parameters

DFT calculations provide precise predictions of bond lengths and angles. The table below presents the expected values for 2F6MA, which are anticipated to be in close agreement with experimental values, similar to what is observed for its chloro-analogue.[5]

| Parameter | Bond | Predicted Value (Å or °) |

| Bond Lengths | C-F | ~1.36 Å |

| C-N | ~1.40 Å | |

| C-C (aromatic) | 1.39 - 1.41 Å | |

| C-C (methyl) | ~1.51 Å | |

| N-H | ~1.01 Å | |

| Bond Angles | C-C-F | ~119° |

| C-C-N | ~121° | |

| H-N-H | ~112° |

Note: These are representative values. The full output of a DFT calculation provides data for every bond, angle, and dihedral angle in the molecule.

Predicted Vibrational Frequencies

The vibrational spectrum offers a unique fingerprint of a molecule. DFT calculations can predict this spectrum with high accuracy. The table below highlights some key expected vibrational modes for 2F6MA. Calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation, and a scaling factor (typically ~0.96 for B3LYP) is often applied for better comparison.[4]

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description |

| N-H Asymmetric Stretch | ~3510 cm⁻¹ | Stretching of the two N-H bonds out of phase. |

| N-H Symmetric Stretch | ~3420 cm⁻¹ | Stretching of the two N-H bonds in phase. |

| C-H Aromatic Stretch | 3050 - 3100 cm⁻¹ | Stretching of C-H bonds on the aromatic ring. |

| N-H Scissoring | ~1620 cm⁻¹ | In-plane bending of the -NH₂ group. |

| C=C Aromatic Stretch | 1450 - 1600 cm⁻¹ | Stretching of carbon-carbon bonds within the ring. |

| C-F Stretch | ~1250 cm⁻¹ | Stretching of the carbon-fluorine bond. |

Electronic Properties and Reactivity

-

HOMO-LUMO Analysis: The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an- electron. The energy gap between these two orbitals for 2F6MA is predicted to be approximately 4.5-5.0 eV. A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.[9]

-

Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution. For 2F6MA, the most negative potential (red/yellow regions) is expected to be localized around the highly electronegative fluorine and nitrogen atoms, indicating these are the primary sites for electrophilic attack. The hydrogen atoms of the amine group will show a positive potential (blue regions), making them susceptible to nucleophilic interaction.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis translates the complex wavefunction into a simple Lewis structure of bonds and lone pairs.[10] A key insight from NBO is the analysis of "delocalization" or hyperconjugation. For 2F6MA, significant interactions are expected between the lone pair electrons on the nitrogen atom (donor) and the antibonding π* orbitals of the aromatic ring (acceptor). This interaction (n(N) → π*(C-C)) stabilizes the molecule by delocalizing the electron density and is fundamental to the electronic character of anilines.[11]

PART 3: Application in Drug Development

The theoretical insights gained from this computational analysis have direct, practical implications for drug development professionals.

-